(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C24H20FN5O4 and its molecular weight is 461.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Derivative Compounds
Facile Synthesis of Derivatives : A study by Kanno et al. (1991) describes a method for synthesizing derivatives of pyrimidin-4-one, a class to which the compound belongs, indicating the versatility in creating various structurally related compounds (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Bioisosteric Replacement Studies : Research by Wu et al. (2004) involving bioisosteric replacements led to the identification of potent compounds structurally related to the compound of interest, highlighting the potential for developing novel therapeutic agents (Wu et al., 2004).
Biological Evaluation and Potential Therapeutic Applications
Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, which are structurally similar to the compound , indicates their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Potential Insecticidal Agents : Research by Soliman et al. (2020) on sulfonamide thiazole derivatives, which shares a structural framework with the compound of interest, suggests their utility as potential insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Structural Analysis and Characterization
- Crystal Structure and Hirshfeld Surface Analysis : A study by Kumara et al. (2017) on novel pyrazole derivatives, which are closely related to the compound of interest, provided insights into their molecular structures through X-ray diffraction and Hirshfeld surface analysis (Kumara, Naveen, & Lokanath, 2017).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4/c25-19-4-2-1-3-17(19)13-29-14-27-23-18(24(29)32)12-28-30(23)10-9-26-22(31)8-6-16-5-7-20-21(11-16)34-15-33-20/h1-8,11-12,14H,9-10,13,15H2,(H,26,31)/b8-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJGMUOTNEGLN-VURMDHGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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